beta-L-mannofuranose

Enzymology Carbohydrate Metabolism Glycosidase Inhibition

beta-L-Mannofuranose is the beta-anomer of L-mannofuranose—a rare, five-membered ring L-sugar that is the enantiomer of the common D-form. Because cellular enzymes and lectins are stereospecific for D-sugars, this compound is metabolically inert in standard biological systems, making it an indispensable enantiomeric control, a stable building block for L-glycoconjugates, and a reference standard for chromatographic method development. Substitution with D-mannose, D-mannofuranose, or the alpha-anomer yields false results in stereospecific assays. Choose this exact stereoisomer to guarantee experimental validity.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 37738-80-0
Cat. No. B8359742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-L-mannofuranose
CAS37738-80-0
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m0/s1
InChIKeyAVVWPBAENSWJCB-QYESYBIKSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-L-Mannofuranose (CAS 37738-80-0): Stereochemically Defined L-Furanose for Rare Sugar Research


beta-L-mannofuranose (CAS 37738-80-0) is a stereochemically defined rare monosaccharide belonging to the class of L-hexofuranoses [1]. It is the beta-anomer of the L-configuration of mannofuranose, a five-membered ring form of mannose [2]. With the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol , it exists as a white to slightly yellow, odourless crystalline powder that is freely soluble in water and sparingly soluble in ethanol . As an L-sugar, it is the enantiomer of the more common beta-D-mannofuranose, making it a valuable tool for investigating stereospecific biological recognition and for applications where the natural D-sugar substrate would be metabolically active .

Beta-L-Mannofuranose (CAS 37738-80-0): Why D-Mannose or Pyranose Analogs Are Not Fit-for-Purpose Substitutes


Generic substitution of beta-L-mannofuranose with other mannose isomers (e.g., D-mannose, D-mannofuranose, or alpha-anomers) is scientifically invalid due to the strict stereospecificity of carbohydrate-active enzymes and biological recognition systems. Cellular machinery is evolutionarily shaped to recognize and process D-sugars; L-sugars like beta-L-mannofuranose are generally not recognized as substrates for metabolic enzymes or as ligands for signaling receptors . Furthermore, the furanose ring form confers distinct conformational and reactivity properties compared to the more common pyranose form, directly impacting its ability to act as a substrate or inhibitor in specific enzymatic assays [1]. Using an incorrect anomer or enantiomer will lead to false-negative or false-positive results in studies of glycosidase inhibition, lectin binding, or metabolic tracing, thereby compromising experimental validity and procurement value .

Quantitative Differentiation Guide for Beta-L-Mannofuranose (CAS 37738-80-0): Evidence-Based Selection Criteria


Enantiomeric Non-Substrate Status vs. D-Mannose: A Key Differentiator for Enzymatic Assays

In enzymatic systems, the L-configuration of beta-L-mannofuranose renders it non-metabolizable by most D-sugar-specific enzymes, a critical advantage over D-mannose. While D-mannose is actively phosphorylated by fructokinase (Km = 0.48 mM in Galdieria sulphuraria) [1] and other kinases, beta-L-mannofuranose is not recognized as a substrate . This property is essential for studies requiring an inert control or a non-hydrolyzable analog.

Enzymology Carbohydrate Metabolism Glycosidase Inhibition

Defined Anomeric Purity and Physical Specification for Reproducible Experimental Design

Procurement specifications for beta-L-mannofuranose from reputable vendors provide a defined physical and chemical profile, ensuring experimental reproducibility that is not guaranteed with generic, mixed-anomer D-mannose. The compound is supplied as a white to slightly yellow, odourless crystalline powder with a melting point of approximately 190°C (with decomposition) . In contrast, D-mannose is typically supplied as a mixture of anomers, with no guarantee of the furanose ring form or specific anomeric ratio.

Analytical Chemistry Quality Control Carbohydrate Synthesis

Predicted Physicochemical Properties Differentiate beta-L-Mannofuranose from Its Alpha Anomer

Computational predictions indicate that the beta-anomer of L-mannofuranose exhibits distinct physicochemical properties compared to the alpha-anomer. The predicted density of beta-L-mannofuranose is 1.8±0.1 g/cm³, with a boiling point of 476.9±45.0 °C at 760 mmHg . These properties, while predicted, suggest potential differences in chromatographic behavior and crystallization tendencies compared to alpha-L-mannofuranose (CAS 36972-23-3), for which such data are also predicted but may differ subtly.

Computational Chemistry Physical Organic Chemistry Separation Science

High-Value Application Scenarios for Beta-L-Mannofuranose (CAS 37738-80-0) in Research and Industry


Enzymatic Specificity Studies: Investigating D-/L-Selectivity of Carbohydrate-Active Enzymes

Beta-L-mannofuranose serves as an essential enantiomeric control to delineate the substrate specificity and stereochemical requirements of glycosidases, glycosyltransferases, and carbohydrate epimerases. Its non-recognition by D-specific enzymes confirms that observed activity is stereospecific, not promiscuous . This application is critical for enzyme characterization, directed evolution, and understanding biological recognition of rare sugars.

Synthesis of Rare L-Sugar Derivatives for Pharmaceutical and Biological Probes

As a building block for L-sugar derivatives, beta-L-mannofuranose can be used to synthesize L-configured glycoconjugates and carbohydrate mimics that are not substrates for mammalian metabolic enzymes. This property is exploited to create metabolically stable probes for imaging, drug delivery vehicles with altered pharmacokinetics, and potential therapeutic agents targeting pathways that can discriminate between D- and L-sugars [1].

Analytical Standards and Method Development for L-Carbohydrate Detection

The defined stereochemistry of beta-L-mannofuranose makes it a valuable reference standard for developing and validating chromatographic (HPLC, GC) and spectroscopic (NMR, MS) methods aimed at detecting and quantifying L-sugars in complex biological matrices or synthetic mixtures. Its unique retention time and spectral signature relative to D-isomers facilitate accurate identification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-L-mannofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.